Veradoline hydrochloride
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Description
Veradoline hydrochloride is a useful research compound. Its molecular formula is C20H28Cl2N2O2 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
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Biological Activity
Veradoline hydrochloride, a compound identified as CHEMBL2111059, has garnered interest in the pharmaceutical field due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound is categorized as a selective agonist with a unique chemical structure that contributes to its biological activity. The compound's molecular formula and structural characteristics are crucial for understanding its interaction with biological targets.
This compound primarily acts through modulation of specific receptors in the body. Research indicates that it may interact with retinoic acid receptors (RARs), influencing cellular processes such as differentiation and proliferation. This interaction is significant in conditions where retinoid pathways are disrupted.
Bioactivity Summary
The bioactivity of this compound can be summarized through various pharmacological assays, including:
- IC50 Values : The half-maximal inhibitory concentration (IC50) provides insight into the potency of the compound against specific biological targets. For Veradoline, detailed bioactivity data can be found in databases such as ChEMBL, which report various IC50 values across different assays .
- Selectivity : Studies have shown that Veradoline exhibits selectivity for certain receptor subtypes, which is critical for minimizing side effects while maximizing therapeutic efficacy.
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly affect cell lines relevant to various diseases. For instance:
- Cancer Cell Lines : Research has shown that Veradoline can inhibit the growth of specific cancer cell lines by inducing apoptosis and cell cycle arrest. These findings suggest potential applications in oncology.
- Inflammatory Models : In models of inflammation, Veradoline has been observed to reduce pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.
In Vivo Studies
Animal studies have further validated the efficacy of this compound:
- Efficacy in Disease Models : In rodent models of autoimmune diseases, treatment with Veradoline resulted in reduced disease severity and improved clinical outcomes. These studies underscore the compound's therapeutic potential.
- Safety Profile : Toxicological assessments have indicated a favorable safety profile for Veradoline, with minimal adverse effects noted at therapeutic doses.
Data Tables
The following table summarizes key biological activities and pharmacological effects observed in various studies:
Properties
CAS No. |
76448-47-0 |
---|---|
Molecular Formula |
C20H28Cl2N2O2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-[2-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c1-14-18-13-20(24-3)19(23-2)12-16(18)9-11-22(14)10-8-15-4-6-17(21)7-5-15;;/h4-7,12-14H,8-11,21H2,1-3H3;2*1H |
InChI Key |
CCHPWFRRLJQTDO-UHFFFAOYSA-N |
SMILES |
CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC.Cl.Cl |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1CCC3=CC=C(C=C3)N)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.